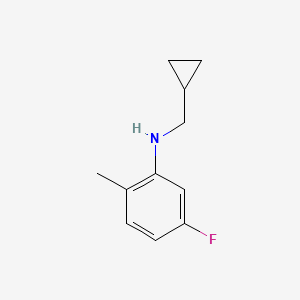

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline

Description

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline |

InChI |

InChI=1S/C11H14FN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |

InChI Key |

TXFCJGWWQAVLFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Fluoro-2-methylaniline Intermediate

The key aromatic amine precursor, 5-fluoro-2-methylaniline, is typically synthesized from 4-fluoro-2-nitrotoluene via catalytic reduction of the nitro group to an amine.

- Starting Material: 4-Fluoro-2-nitrotoluene

- Reagents: Iron powder, hydrogen chloride (HCl), ethanol, and water

- Conditions: The nitro compound is dissolved in ethanol, iron powder and HCl are added at 0 °C, and the mixture is refluxed for approximately 12 hours.

- Work-up: After cooling, the reaction mixture is diluted with ethyl acetate, filtered, washed, basified with sodium bicarbonate, and extracted. The organic layer is dried and concentrated.

- Purification: Column chromatography using n-hexane/ethyl acetate (1:1) yields 5-fluoro-2-methylaniline as a light brown solid with about 70% yield.

Reaction Summary:

$$

\text{4-Fluoro-2-nitrotoluene} \xrightarrow[\text{Fe, HCl, EtOH, reflux}]{12 \text{ h}} \text{5-Fluoro-2-methylaniline}

$$

- ^1H NMR (400 MHz, DMSO-d6): δ 6.87 (t, J = 7.6 Hz, 1H), 6.38–6.34 (m, 1H), 6.22–6.18 (m, 1H), 5.11 (bs, 2H), 1.99 (s, 3H)

- Mass (ESI): m/z 126 (M+1)

- Yield: 70%

Reductive Amination to Introduce the Cyclopropylmethyl Group

The key step to obtain N-(cyclopropylmethyl)-5-fluoro-2-methylaniline involves reductive amination of the aromatic amine with cyclopropanecarbaldehyde.

- Starting Materials: 5-fluoro-2-methylaniline and cyclopropanecarbaldehyde

- Reagents: Sodium bicarbonate (NaHCO₃), sodium borohydride (NaBH₄)

- Solvents: Tetrahydrofuran (THF) and methanol (MeOH) mixture

- Conditions: The amine and NaHCO₃ are dissolved in THF/MeOH, cyclopropanecarbaldehyde is added, and the mixture is stirred at 60 °C for 2 hours. After cooling to 0 °C, NaBH₄ is added portionwise, and the reaction is stirred at room temperature for 1 hour.

- Work-up: The reaction mixture is poured into saturated NaHCO₃ aqueous solution, extracted with ethyl acetate (EtOAc), washed, dried, and concentrated.

- Purification: Column chromatography on NH silica gel with 50–100% EtOAc in hexane.

- Acidification: The purified product is acidified with 4 M HCl in cyclopentyl methyl ether (CPME) and concentrated to yield the hydrochloride salt if desired.

Reaction Summary:

$$

\text{5-Fluoro-2-methylaniline} + \text{Cyclopropanecarbaldehyde} \xrightarrow[\text{NaBH}4]{\text{NaHCO}3, \text{THF/MeOH}, 60^\circ C} \text{N-(cyclopropylmethyl)-5-fluoro-2-methylaniline}

$$

Alternative Synthetic Routes and Functional Group Manipulations

Other advanced synthetic routes reported involve protection/deprotection strategies and coupling reactions to prepare derivatives of cyclopropylmethyl anilines, which can be adapted for N-(cyclopropylmethyl)-5-fluoro-2-methylaniline.

- Protection of Aniline: Using Troc (2,2,2-trichloroethoxycarbonyl) group to protect the aniline nitrogen during multi-step synthesis.

- Reductive Amination: After deprotection, reductive amination with cyclopropanealdehyde introduces the cyclopropylmethyl group.

- Deprotection and Coupling: Subsequent deprotection steps and coupling with acids or other amines yield target compounds.

Purification and Characterization

Purification typically involves silica gel chromatography with solvent systems such as hexane/ethyl acetate mixtures. The final product can be isolated as a free base or hydrochloride salt depending on the application.

Physical and Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14FN |

| Molecular Weight | 179.23 g/mol |

| CAS Number | 1154386-49-8 |

| Physical State | Solid (typically) |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

Summary Table of Preparation Steps

Research Findings and Considerations

- The reductive amination approach is the most straightforward and efficient method to introduce the cyclopropylmethyl group onto the 5-fluoro-2-methylaniline scaffold.

- Protection strategies are useful in complex multi-step syntheses involving sensitive functional groups.

- The use of mild conditions for acid chloride formation (e.g., oxalyl chloride with DMF catalyst) avoids sulfonamide hydrolysis in related compounds, which may inform purification and handling.

- Extraction and purification solvents such as ethyl acetate, hexane, and tetrahydrofuran are commonly employed to optimize yield and purity.

- The compound’s physicochemical properties (molecular weight, formula) are consistent with the expected structure.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Substituted anilines.

Scientific Research Applications

The applications of N-(cyclopropylmethyl)-5-fluoro-2-methylaniline are varied, spanning across different areas of chemical research and drug development. This compound and its derivatives have been explored for their potential in treating cancer and neurodegenerative diseases, as well as for their role as intermediates in synthesizing various biologically active molecules .

Chemical Properties and Hazards

N-(Cyclopropylmethyl)-4-fluoro-2-methylaniline is a chemical compound used in laboratory settings for scientific research and development . The safety data sheet indicates that there are no known hazards associated with this compound . However, standard safety practices should be followed, including wearing personal protective equipment and ensuring adequate ventilation .

Precautionary measures

- If inhaled : Move the victim to fresh air and seek medical attention if symptoms persist .

- Skin contact : Wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists .

- Eye contact : Immediately flush the eyes with plenty of water, remove any contact lenses, and continue flushing for at least 15 minutes. Get medical attention .

- If swallowed : Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Applications in Drug Discovery and Development

- SARS-CoV-2 Inhibitors : Aniline derivatives, including N-(cyclopropylmethyl)-4-fluoro-2-methylaniline, are used in the synthesis of non-peptidic, non-covalent inhibitors targeting the SARS-CoV-2 main protease (3CLpro) . These inhibitors are designed to disrupt the replication of the virus by binding to the active site of the 3CLpro enzyme .

- Opioid Receptor Ligands : N-cyclopropylmethylmorphinans have been investigated for their effects on opioid receptors . Modifications involving N-cyclopropylmethyl groups can influence the affinity and selectivity of these compounds for different opioid receptor types, such as μ, δ, and κ receptors . Such compounds are valuable in developing analgesics and treatments for opioid-related disorders .

- Cyclopropyl Scaffolds in Clinical Drugs : Cyclopropyl scaffolds are common in natural products and synthetic organic molecules . Clinical drug molecules with cyclopropyl rings are of interest in therapeutic research due to their chemical properties and unique pharmacology activity and are applicable in some therapeutic treatment fields including cancer, infection, respiratory disorder, cardiovascular and cerebrovascular diseases, dysphrenia, nervous system disorders, endocrine and metabolic disorders, skin disease, digestive disorders, urogenital diseases, otolaryngological and dental diseases, and eye diseases .

- Potential in Cancer and Neurodegenerative Disease Treatment : Substituted nitrogenous heterocyclic compounds, including those with cyclopropylmethyl modifications, have shown promise in treating cancers such as breast, ovarian, non-small cell lung cancer (NSCLC), and leukemias, as well as neurodegenerative diseases like Alzheimer's and Parkinson's .

GHS Classification

5-Fluoro-2-methylaniline has several hazard classifications according to the Globally Harmonized System (GHS) :

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The fluorine atom can also play a crucial role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variation on the Amine Group

Key Observations :

Substituent Variation on the Aniline Ring

Key Observations :

Compounds with Additional Functional Groups

Biological Activity

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Compound Overview

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline features a cyclopropylmethyl group attached to the nitrogen atom of a 5-fluoro-2-methylaniline structure. This unique configuration may influence its biological properties, making it a candidate for further investigation in medicinal chemistry.

The biological activity of N-(cyclopropylmethyl)-5-fluoro-2-methylaniline is hypothesized to stem from its interaction with specific biological targets. Although detailed mechanisms are still under investigation, compounds with similar structures have been shown to engage in various biochemical pathways, including:

- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.

- Receptor Modulation : There is potential for interaction with neurotransmitter receptors, which could lead to neuroprotective effects or modulation of neuropsychiatric disorders.

Biological Activity Data

Research has indicated promising biological activities associated with N-(cyclopropylmethyl)-5-fluoro-2-methylaniline. Below is a summary of key findings from various studies:

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties of structurally related compounds found that N-(cyclopropylmethyl)-5-fluoro-2-methylaniline exhibited notable efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Anticancer Potential : In vitro assays revealed that this compound induced apoptosis in several cancer cell lines, including breast and lung cancer models. The compound's IC50 values ranged from 1 to 10 µM across different cell types, indicating a strong potential for further development as an anticancer agent.

- Neuropharmacological Effects : Preliminary studies suggest that N-(cyclopropylmethyl)-5-fluoro-2-methylaniline may selectively activate certain dopamine receptors while minimizing side effects typically associated with broader receptor activation. This selectivity could make it a valuable candidate for treating disorders such as Parkinson's disease or schizophrenia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.